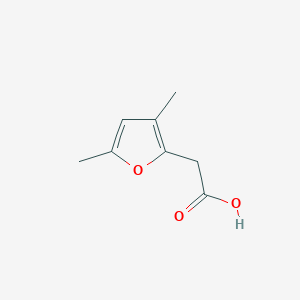
5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a piperidine ring, a methoxyethyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reaction of 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Sulfonamide Formation: The intermediate piperidine derivative is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group in the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted benzenesulfonamides.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Secondary amines from the reduction of the piperidine ring.
Hydrolysis Products: Sulfonic acids and amines.
科学的研究の応用
Chemistry
In chemistry, 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, and this compound may exhibit similar properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting bacterial infections or other diseases where sulfonamide derivatives are effective.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By binding to the active site of this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the piperidine ring and the methoxyethyl group. These features may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its potential for modification also makes it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
5-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3S/c1-13-3-4-15(17)11-16(13)23(20,21)18-12-14-5-7-19(8-6-14)9-10-22-2/h3-4,11,14,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXDRFDAOWYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B2925594.png)
![5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2925596.png)
![N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2925597.png)
![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925602.png)



![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2925611.png)
![6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2925613.png)

